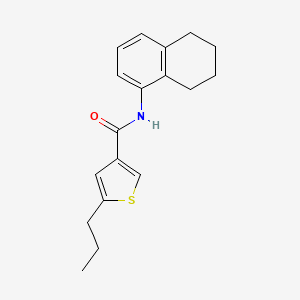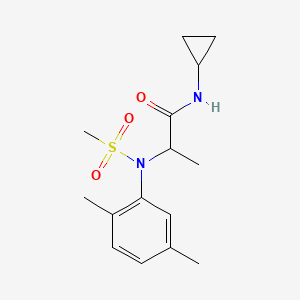![molecular formula C30H34N2O6 B6009705 2-[4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B6009705.png)
2-[4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes multiple functional groups and a unique isoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactionsThe reaction conditions often require the use of inert solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of chiral catalysts and advanced purification methods ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce simpler derivatives of the original compound .
Scientific Research Applications
2-[4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural features .
Mechanism of Action
The mechanism of action of 2-[4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.
Compounds involved in Knoevenagel Condensation: These compounds share some structural similarities and are used in various organic synthesis reactions.
Radical-triggered translocation compounds: These compounds undergo similar types of chemical reactions and have comparable structural motifs.
Uniqueness
2-[4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of functional groups and the isoindole core, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylimino]-4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O6/c1-30(2)17-23(33)27(24(34)18-30)22(31-14-13-19-11-12-25(37-3)26(16-19)38-4)10-7-15-32-28(35)20-8-5-6-9-21(20)29(32)36/h5-6,8-9,11-12,16,33H,7,10,13-15,17-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLABNGFECUPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCC2=CC(=C(C=C2)OC)OC)CCCN3C(=O)C4=CC=CC=C4C3=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-Phenylquinazolin-4-yl)amino]propan-1-ol](/img/structure/B6009623.png)
![N-methyl-N-[2-(1-methylpyrazol-4-yl)ethyl]-5-[(2-propan-2-ylimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6009627.png)
![2-[3-(2-isoxazolidinyl)propanoyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6009628.png)
![N-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide](/img/structure/B6009636.png)
![ethyl 4-({1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}amino)-1-piperidinecarboxylate](/img/structure/B6009637.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6009645.png)
![2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B6009652.png)

![7-(2-fluoro-5-methoxybenzyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6009675.png)
![2-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B6009685.png)

![4-isobutyl-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6009706.png)
![1-(cyclohexylmethyl)-N-[2-(1H-imidazol-1-yl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6009714.png)
![N-[(2-IMINO-2H-CHROMEN-3-YL)CARBONYL]UREA](/img/structure/B6009727.png)
